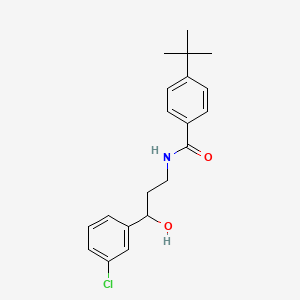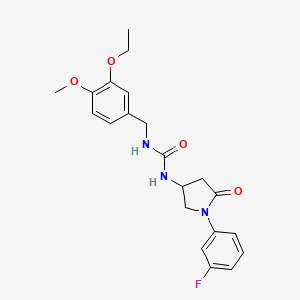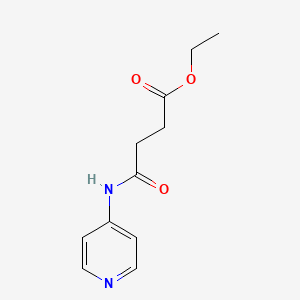![molecular formula C18H20N2O B2677004 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole CAS No. 537701-07-8](/img/structure/B2677004.png)
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole” is a derivative of imidazole, which is a nitrogen-containing heterocycle . The imidazole ring is a key component in many biologically active molecules and is used in a variety of applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . Another method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and allows for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of 2-methylimidazole is in the orthorhombic crystal system with specific lattice parameters . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis
Imidazole and its derivatives participate in a variety of chemical reactions. For instance, they can undergo oxidation reactions initiated by hydroxyl radicals . They can also participate in multicomponent reactions to form various substituted imidazoles .Physical And Chemical Properties Analysis
Imidazole and its derivatives exhibit a range of physical and chemical properties. For example, 1-Benzyl-2-methylimidazole is a clear light yellow to amber liquid . It’s also worth noting that imidazole is a π-deficient ligand (π-acceptor) similar to pyridine .Applications De Recherche Scientifique
Antiviral and Antihypertensive Properties
Research into benzimidazole derivatives has identified compounds with significant antiviral and antihypertensive effects. For example, nonpeptide angiotensin II receptor antagonists, including various N-(biphenylylmethyl)imidazoles, have been synthesized, showing potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is essential for both high affinity for the angiotensin II receptor and oral antihypertensive potency, with the tetrazole ring being the most effective acidic isostere replacement for the carboxylic acid group (Carini et al., 1991).
Ferroelectricity and Antiferroelectricity
Benzimidazoles, including 2-methylbenzimidazole, demonstrate above-room-temperature ferroelectricity and antiferroelectricity. This property is attributed to the amphoteric nature of imidazole units, which can bind molecules into a dipolar chain, enabling electrically switchable polarization even in the crystalline state through proton tautomerization. This characteristic makes them promising for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antioxidant Activities
The synthesis and evaluation of novel benzimidazoles for antioxidant activities have been explored, with certain derivatives showing significant in vitro antioxidant properties. These studies are crucial for understanding the potential therapeutic uses of benzimidazole derivatives in combating oxidative stress-related diseases (Alp et al., 2015).
Electrocatalysis and Bioelectronic Applications
Benzimidazole derivatives have been utilized as bifunctional electrocatalysts for the oxidation of ascorbic acid and adrenaline, showcasing the versatility of these compounds in bioelectronic applications. Such research paves the way for the development of sensitive and selective biosensors and electrocatalytic materials (Nasirizadeh et al., 2013).
Synthesis and Biological Activity
Further studies involve the synthesis of benzimidazole derivatives with various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. These investigations contribute to the development of new therapeutic agents based on the benzimidazole scaffold (Streciwilk et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The synthesis and application of imidazole derivatives continue to be an active area of research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . Future challenges include improving the efficiency and selectivity of these synthesis methods .
Propriétés
IUPAC Name |
2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTDSAYBPNFSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)

![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)
![9-cyclopentyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676935.png)



![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)